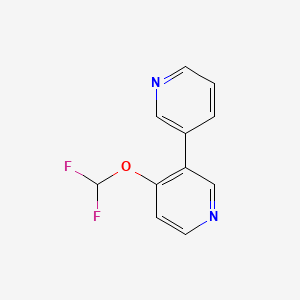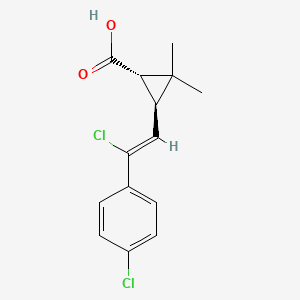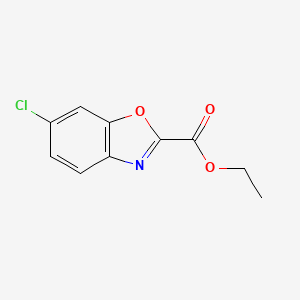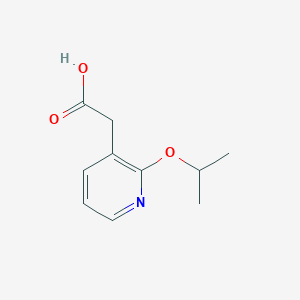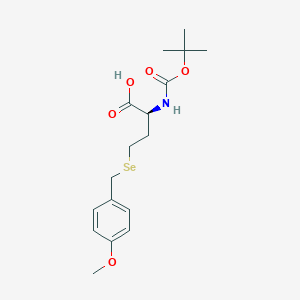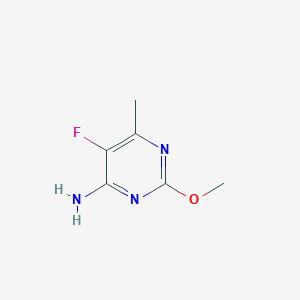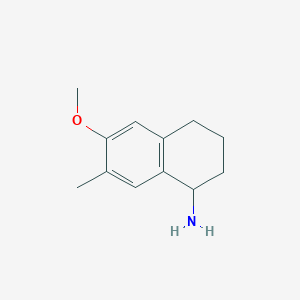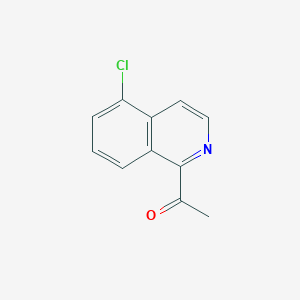
3-(1-Morpholinyl)-L-Ala-OMe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Morpholinyl)-L-Ala-OMe is a compound that features a morpholine ring attached to the amino acid L-alanine, with a methoxy group at the carboxyl end
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Morpholinyl)-L-Ala-OMe typically involves the reaction of L-alanine with morpholine under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as crystallization and purification using techniques like column chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-(1-Morpholinyl)-L-Ala-OMe can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(1-Morpholinyl)-L-Ala-OMe has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(1-Morpholinyl)-L-Ala-OMe involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy group can also participate in interactions with other molecules, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene: This compound features a morpholine ring and has been studied for its biological activities.
N-Phenylmorpholine-4-Carbothioamide: Known for its antimicrobial properties.
4-(4-(1-Morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine: Used in the synthesis of polyimides with high thermal stability.
Uniqueness
3-(1-Morpholinyl)-L-Ala-OMe is unique due to its combination of a morpholine ring with an amino acid backbone, providing a versatile scaffold for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in diverse fields make it a valuable compound for research and industrial applications.
属性
分子式 |
C8H16N2O3 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-morpholin-4-ylpropanoate |
InChI |
InChI=1S/C8H16N2O3/c1-12-8(11)7(9)6-10-2-4-13-5-3-10/h7H,2-6,9H2,1H3/t7-/m0/s1 |
InChI 键 |
LEEBLTYUTNSMLI-ZETCQYMHSA-N |
手性 SMILES |
COC(=O)[C@H](CN1CCOCC1)N |
规范 SMILES |
COC(=O)C(CN1CCOCC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)


